molecular formula C10H13N3O5 B14791071 Oxalic acid;4-pyrrolidin-3-yloxypyrimidine

Oxalic acid;4-pyrrolidin-3-yloxypyrimidine

Cat. No.: B14791071
M. Wt: 255.23 g/mol
InChI Key: MMHIEIYRIHLUBE-UHFFFAOYSA-N
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Description

Oxalic acid;4-pyrrolidin-3-yloxypyrimidine is a compound that combines the properties of oxalic acid and a pyrimidine derivative. Oxalic acid, also known as ethanedioic acid, is a dicarboxylic acid found in many plants and vegetables. It is known for its ability to form strong complexes with metal ions. The pyrimidine derivative, 4-pyrrolidin-3-yloxypyrimidine, is a heterocyclic compound that contains nitrogen atoms in its ring structure. This combination of oxalic acid and pyrimidine derivative results in a compound with unique chemical and biological properties.

Preparation Methods

The synthesis of oxalic acid;4-pyrrolidin-3-yloxypyrimidine involves several steps. One common method is the reaction of oxalic acid with 4-pyrrolidin-3-yloxypyrimidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Oxalic acid;4-pyrrolidin-3-yloxypyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of oxalate derivatives, while reduction may yield pyrrolidine derivatives.

Scientific Research Applications

Oxalic acid;4-pyrrolidin-3-yloxypyrimidine has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential role in cellular processes and metabolic pathways. In medicine, the compound is investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes and modulate biological pathways. In industry, it is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of oxalic acid;4-pyrrolidin-3-yloxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes and inhibit their activity, leading to changes in cellular processes. It may also interact with receptors and modulate signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Oxalic acid;4-pyrrolidin-3-yloxypyrimidine can be compared to other similar compounds, such as pyrrolidine derivatives and pyrimidine derivatives. These compounds share some structural similarities but differ in their chemical and biological properties. For example, pyrrolidine derivatives are known for their role in drug discovery and medicinal chemistry, while pyrimidine derivatives are studied for their potential therapeutic effects. The unique combination of oxalic acid and pyrimidine derivative in this compound results in a compound with distinct properties and applications.

Conclusion

This compound is a compound with unique chemical and biological properties. Its synthesis involves specific reaction conditions, and it undergoes various chemical reactions. The compound has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Its mechanism of action involves interaction with molecular targets and pathways, and it can be compared to other similar compounds for its distinct properties and applications.

Properties

Molecular Formula

C10H13N3O5

Molecular Weight

255.23 g/mol

IUPAC Name

oxalic acid;4-pyrrolidin-3-yloxypyrimidine

InChI

InChI=1S/C8H11N3O.C2H2O4/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;3-1(4)2(5)6/h2,4,6-7,9H,1,3,5H2;(H,3,4)(H,5,6)

InChI Key

MMHIEIYRIHLUBE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=NC=NC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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